molecular formula C21H20ClN3O4 B2508276 N-(4-((4-chlorobenzyl)oxy)phenyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide CAS No. 1105208-32-9

N-(4-((4-chlorobenzyl)oxy)phenyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide

Cat. No. B2508276
M. Wt: 413.86
InChI Key: GXSAJDCRTGUDNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-((4-chlorobenzyl)oxy)phenyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide is a useful research compound. Its molecular formula is C21H20ClN3O4 and its molecular weight is 413.86. The purity is usually 95%.
BenchChem offers high-quality N-(4-((4-chlorobenzyl)oxy)phenyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-((4-chlorobenzyl)oxy)phenyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Herbicidal Activity

A series of novel compounds containing pyrimidine and 1,3,4-thiadiazole rings were synthesized and evaluated for their selective herbicidal activity against Brassica campestris L. at 100 mg/L concentration. These compounds, while showing moderate to good herbicidal effectiveness, did not exhibit inhibitory activity against Echinochloa crus-galli at the tested concentrations (Liu & Shi, 2014).

Anticonvulsant Activity

Research into N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide and butanamide derivatives revealed their potential as new hybrid anticonvulsant agents. These compounds combine chemical fragments of clinically relevant antiepileptic drugs and have shown broad spectra of activity across preclinical seizure models in mice. Some compounds displayed favorable anticonvulsant properties comparable or superior to existing antiepileptic drugs, indicating their potential for further development and study in the treatment of epilepsy (Kamiński et al., 2016).

Anticancer and Anti-inflammatory Agents

Novel pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds were screened for cytotoxic activities against HCT-116 and MCF-7 cancer cell lines, with some showing promising results. The study's structure-activity relationship analysis provides insights into the chemical features contributing to the observed biological activities (Rahmouni et al., 2016).

Immunomodulatory Effects

N-aryl-3-(indol-3-yl)propanamides were synthesized, and their immunosuppressive activities were evaluated. One compound, in particular, exhibited significant inhibitory activity on murine splenocytes proliferation assay in vitro and on mice delayed-type hypersensitivity (DTH) assay in vivo, suggesting potential applications in managing immune responses (Giraud et al., 2010).

properties

IUPAC Name

N-[4-[(4-chlorophenyl)methoxy]phenyl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O4/c1-13-18(20(27)25-21(28)23-13)10-11-19(26)24-16-6-8-17(9-7-16)29-12-14-2-4-15(22)5-3-14/h2-9H,10-12H2,1H3,(H,24,26)(H2,23,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXSAJDCRTGUDNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)CCC(=O)NC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 30865606

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